

An In-depth Technical Guide to the Chemical and Physical Properties of Pyruvonitrile

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Compound of Interest

Compound Name: Pyruvonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvonitrile (CH_3COCN), also known as acetyl cyanide, is a versatile and highly reactive organic compound. Its unique structure, featuring adjacent carbonyl and nitrile functional groups, makes it a valuable precursor and reactant in a multitude of organic syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties of **pyruvonitrile**, detailed experimental protocols for its synthesis and property determination, and an analysis of its spectroscopic characteristics. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Pyruvonitrile is a colorless to brown liquid with a characteristic odor. It is a highly flammable and toxic compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.^[1]

Physical Properties

A summary of the key physical properties of **pyruvonitrile** is presented in Table 1. These properties are crucial for its handling, purification, and use in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₃ H ₃ NO	[1]
Molecular Weight	69.06 g/mol	[1]
Boiling Point	92-93 °C (at atmospheric pressure)	[1][2]
Density	0.974 g/mL at 25 °C	[1][2]
Refractive Index (n ²⁰ /D)	1.376	[1][2]
Flash Point	14 °C (57.2 °F) - closed cup	[3]
Solubility	Soluble in ether and acetonitrile.	[1][2]
Appearance	Colorless to brown liquid	[1]
Storage Temperature	2-8 °C	[1][3]

Chemical Properties and Reactivity

Pyruvonitrile's reactivity is dominated by the electrophilic nature of both the carbonyl carbon and the nitrile carbon. It readily participates in a variety of organic reactions, making it a useful building block in synthesis.

- **Nucleophilic Addition:** The carbonyl group is susceptible to nucleophilic attack, a characteristic reaction of ketones.
- **Acylation Reactions:** It can act as an acetylating agent.
- **Cycloaddition Reactions:** The nitrile group can participate in cycloaddition reactions.
- **Reaction with Organometallic Reagents:** **Pyruvonitrile** reacts with organometallic reagents such as Gilman reagents (lithium dialkylcuprates). For instance, its reaction with lithium dimethylcuprate (Me₂CuLi) in tetrahydrofuran (THF) at low temperatures has been studied to form cuprate-carbonyl π -complexes.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **pyruvonitrile** and the determination of its key physical properties.

Synthesis of Pyruvonitrile

A common and effective method for the laboratory synthesis of **pyruvonitrile** involves the reaction of an acetyl halide with a metal cyanide. The following protocol is adapted from established procedures.

Reaction Scheme:

Acetyl Chloride

+

Copper(I) Cyanide $\xrightarrow{\text{Heat}}$ Pyruvonitrile

+

Copper(I) Chloride

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Synthesis of **Pyruvonitrile**.

Materials:

- Acetyl chloride
- Copper(I) cyanide (CuCN)

- o-Dichlorobenzene (solvent)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add acetyl chloride (78.5 g, 1 mol) and o-dichlorobenzene (80 mL).
- To this solution, add copper(I) cyanide (2.7 g) and sodium cyanide (48.5 g, 0.97 mol).
- Heat the reaction mixture to 150 °C with continuous stirring for 2 hours in an autoclave.
- After cooling the reaction mixture, filter to remove the salt residue.
- The filtrate is then subjected to fractional distillation to isolate the **pyruvonitrile**. The product distills at 93 °C. This procedure can yield approximately 48.5 g (70% of theory) of **pyruvonitrile**.

Determination of Boiling Point (Thiele Tube Method)

Materials:

- **Pyruvonitrile** sample
- Thiele tube
- Thermometer (0-150 °C)
- Capillary tube (sealed at one end)
- Mineral oil
- Bunsen burner or heating mantle

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Place a small amount of **pyruvonitrile** into a small test tube or a fusion tube.

- Invert a capillary tube (sealed end up) into the **pyruvonitrile** sample.
- Attach the sample tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
- Immerse the thermometer and the attached sample tube into the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
- When a continuous and rapid stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **pyruvonitrile**.

Infrared (IR) Spectroscopy

The IR spectrum of **pyruvonitrile** will exhibit characteristic absorption bands corresponding to its functional groups.

- **C≡N Stretch:** A sharp, strong absorption band is expected in the region of 2220-2260 cm^{-1} for the nitrile group.
- **C=O Stretch:** A strong, sharp absorption band characteristic of a ketone carbonyl group will appear in the range of 1680-1750 cm^{-1} .
- **C-H Stretch:** Absorptions corresponding to the stretching of the C-H bonds in the methyl group will be observed around 2850-3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **pyruvonitrile** is expected to be very simple, showing a single sharp singlet for the three equivalent protons of the methyl group. The chemical shift of this singlet will be influenced by the adjacent electron-withdrawing carbonyl group and would likely appear in the downfield region, typically around δ 2.0-3.0 ppm.

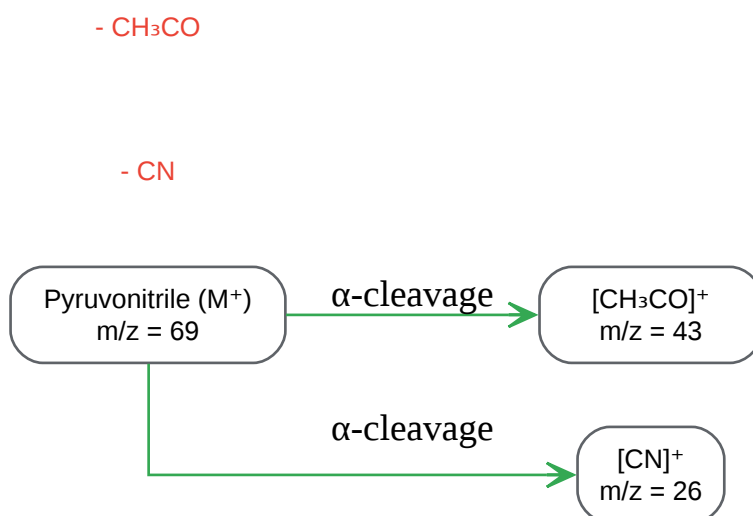
^{13}C NMR: The carbon NMR spectrum will show three distinct signals:

- A signal for the methyl carbon (CH_3).
- A signal for the carbonyl carbon ($\text{C}=\text{O}$), which will be significantly downfield due to its deshielded nature.
- A signal for the nitrile carbon ($\text{C}\equiv\text{N}$).

Mass Spectrometry (MS)

In the mass spectrum of **pyruvonitrile**, the molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight (69.06). Common fragmentation patterns for ketones and nitriles would be expected.

Expected Fragmentation Workflow:



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Expected Mass Spectrometry Fragmentation of **Pyruvonitrile**.

The most likely fragmentation would be the cleavage of the C-C bond between the carbonyl and nitrile groups (α -cleavage), leading to the formation of the acetyl cation ($[\text{CH}_3\text{CO}]^+$) at m/z 43 and the cyanide radical, or the cyanide cation ($[\text{CN}]^+$) at m/z 26 and the acetyl radical. The peak at m/z 43 is often a prominent peak in the mass spectra of methyl ketones.

Safety and Handling

Pyruvonitrile is a highly flammable liquid and is toxic if inhaled or swallowed. It is also irritating to the skin and respiratory system.[2]

- **Handling:** Always handle **pyruvonitrile** in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- **Storage:** Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] Keep the container tightly closed. It is recommended to store it at refrigerator temperatures (2-8 °C).[1][3]
- **Disposal:** Dispose of **pyruvonitrile** and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Pyruvonitrile is a valuable reagent in organic synthesis due to its unique combination of functional groups. A thorough understanding of its chemical and physical properties, as well as safe handling procedures, is paramount for its effective and safe utilization in a research and development setting. This technical guide provides a consolidated resource of this critical information to aid scientists and professionals in their work with this versatile compound.

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